molecular formula C26H29NO12S B2723169 [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE CAS No. 1093230-09-1

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE

Cat. No.: B2723169
CAS No.: 1093230-09-1
M. Wt: 579.57
InChI Key: DHEYTJVPOXJDMJ-UHFFFAOYSA-N
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Description

The compound [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE is a complex organic molecule that features multiple functional groups, including acetoxy, hydroxy, and thiazolyl groups

Scientific Research Applications

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Safety and Hazards

This compound may pose hazards to the environment, and special attention should be given to its effects on water bodies . It can also cause irritation to the eyes and upper respiratory tract . High concentrations can cause euphoria or a feeling of suffocation, followed by depression, muscle weakness, and vomiting . In severe cases, it can cause loss of consciousness, incontinence, tonic-clonic seizures, and a drop in blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through a cyclization reaction involving a suitable diol and an acylating agent.

    Introduction of the acetoxy groups: Acetylation of the hydroxyl groups on the oxane ring using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the thiazolyl group: This step involves the reaction of a thiazole derivative with an appropriate phenolic compound, followed by acylation to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE: can undergo various types of chemical reactions, including:

    Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation: The hydroxy and thiazolyl groups can be oxidized under appropriate conditions.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: Yields the corresponding triol.

    Oxidation: Produces oxidized derivatives of the hydroxy and thiazolyl groups.

    Substitution: Results in the formation of substituted derivatives with new functional groups.

Mechanism of Action

The mechanism of action of [3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the thiazolyl group can interact with specific enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[3,4,5-TRIS(ACETYLOXY)-6-{3-HYDROXY-4-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE: can be compared with other similar compounds such as:

    [3,4,6-TRIS(ACETYLOXY)-5-ACETAMIDOOXAN-2-YL]METHYL ACETATE: Similar structure but with an acetamido group instead of a hydroxy group.

    [3,4,5-TRIS(ACETYLOXY)-6-{4-CHLORO-3-[2-(2-METHYL-1,3-THIAZOL-4-YL)ACETYL]PHENOXY}OXAN-2-YL]METHYL ACETATE: Contains a chloro group instead of a hydroxy group.

These comparisons highlight the unique features of This compound , such as the presence of the hydroxy group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO12S/c1-12-27-17(11-40-12)8-20(32)19-7-6-18(9-21(19)33)38-26-25(37-16(5)31)24(36-15(4)30)23(35-14(3)29)22(39-26)10-34-13(2)28/h6-7,9,11,22-26,33H,8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEYTJVPOXJDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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